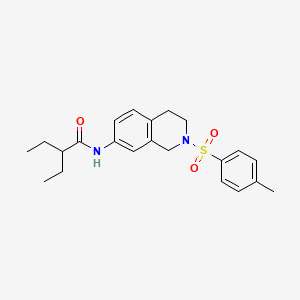

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-4-17(5-2)22(25)23-20-9-8-18-12-13-24(15-19(18)14-20)28(26,27)21-10-6-16(3)7-11-21/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCLAXIBYRCRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the isoquinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Attachment of the Butanamide Moiety: The final step involves the coupling of the tosylated isoquinoline with 2-ethylbutanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can be compared with other isoquinoline derivatives such as:

Papaverine: An isoquinoline alkaloid used as a vasodilator.

Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Tetrahydroisoquinoline: A core structure found in many biologically active compounds.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tosyl group, which can influence its biological activity and chemical reactivity.

Biological Activity

2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a synthetic organic compound categorized as an isoquinoline derivative. Compounds in this class are noted for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide. The presence of the tosyl group (4-methylbenzenesulfonyl) enhances its chemical reactivity and may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O3S |

| Molecular Weight | 396.53 g/mol |

| CAS Number | 954630-75-2 |

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The tosyl group may facilitate nucleophilic substitution reactions, which could be vital in its pharmacological interactions.

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties. In vitro assays are needed to quantify its efficacy against various microbial strains.

Anticancer Activity

Isoquinoline derivatives have been explored for their anticancer potential. The structural features of this compound suggest it could inhibit cancer cell proliferation. Research into its cytotoxic effects on cancer cell lines is necessary to establish its therapeutic index and mechanisms of action.

Anti-inflammatory Effects

Given the known anti-inflammatory properties of related isoquinoline compounds, this derivative may also exhibit similar effects. Studies focusing on cytokine production and inflammatory pathway modulation will be critical to understanding its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation. Factors like the ethyl and tosyl groups may influence solubility and permeability.

Q & A

Basic Research Questions

Q. How can researchers design and optimize the synthesis route for 2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide?

- Methodological Answer : Utilize multi-step organic synthesis strategies, such as those described for analogous tetrahydroisoquinoline derivatives. For example, coupling reactions (e.g., amidation, sulfonylation) with intermediates like 7-amino-tetrahydroisoquinoline precursors . Employ orthogonal protecting groups (e.g., tosyl groups) to ensure regioselectivity during functionalization. Monitor reaction progress using LC-MS or TLC, and purify intermediates via column chromatography with gradient elution . Validate purity via H NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : Assign H and C NMR signals to confirm the tetrahydroisoquinoline core, ethyl chain, and tosyl group positioning .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements. Validate hydrogen bonding and torsional angles via ORTEP-3 visualization .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or MALDI-TOF .

Q. How can reaction conditions (e.g., solvent, catalyst) be systematically optimized for this compound’s synthesis?

- Methodological Answer : Apply factorial design experiments to test variables (temperature, solvent polarity, catalyst loading). For instance:

- Solvent Screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Catalyst Selection : Evaluate Pd-based catalysts for coupling steps or acid/base catalysts for tosylation . Use ANOVA to identify statistically significant factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the tetrahydroisoquinoline core?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict electronic and steric effects at the 7-position vs. other sites. Compare with experimental H NMR shifts .

- Isotopic Labeling : Use N or C-labeled intermediates to track reaction pathways via NMR .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or stopped-flow techniques to identify rate-determining steps .

Q. What strategies validate the biological target engagement of this compound in mechanistic studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity to putative targets (e.g., orexin receptors) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in physiological conditions .

- Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Q. How should researchers address discrepancies in crystallographic data vs. computational docking results?

- Methodological Answer :

- High-Resolution Data : Re-refine X-ray datasets using SHELXL with twinning correction or anisotropic displacement parameters .

- Docking Validation : Cross-validate docking poses (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility .

- Electron Density Maps : Analyze residual density (>3σ) to identify potential protonation states or disordered solvent .

Q. What experimental frameworks link this compound’s activity to broader pharmacological theories (e.g., receptor antagonism)?

- Methodological Answer :

- Theoretical Alignment : Align with frameworks like the "lock-and-key" model for receptor-ligand interactions. Use free-energy perturbation (FEP) to quantify binding thermodynamics .

- In Vivo/In Vitro Correlation : Compare IC values from enzyme assays with efficacy in animal models (e.g., orexin-induced insomnia) .

- Pathway Analysis : Integrate transcriptomic (RNA-seq) or proteomic (LC-MS/MS) data to map downstream signaling effects .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for Structural Validation

| Technique | Expected Data | Reference |

|---|---|---|

| H NMR | δ 1.2–1.4 (t, ethyl CH), δ 7.3–7.8 (tosyl aromatic) | |

| HRMS | [M+H] m/z 455.214 (calculated) | |

| X-ray | Space group P2/c, Z = 4 |

Table 2 : Common Contradictions and Resolution Strategies

| Issue | Resolution Method | Evidence |

|---|---|---|

| Regioselectivity ambiguity | DFT + kinetic profiling | |

| Crystallographic disorder | SHELXL TWIN refinement | |

| Biological activity variability | CETSA + mutant models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.